N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a bromophenyl ring, a cyclohexyl group, and a glycinamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-bromophenyl with a sulfonyl chloride reagent under basic conditions.
Cyclohexylation: The cyclohexyl group is introduced through a nucleophilic substitution reaction using a cyclohexyl halide.
Glycinamide Formation: The final step involves the coupling of the bromophenyl sulfonyl intermediate with glycinamide under amide bond-forming conditions, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromophenyl ring can be reduced to a phenyl ring using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of cyclohexyl-N-methylglycinamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and cyclohexyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: Shares the bromophenyl sulfonyl moiety but differs in the amino acid residue.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group but has a thiazole ring instead of a cyclohexyl group.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide is unique due to its combination of a cyclohexyl group and a glycinamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H21BrN2O3S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-methylacetamide |
InChI |
InChI=1S/C15H21BrN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
InChI Key |
OXHDNPYGVFURJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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